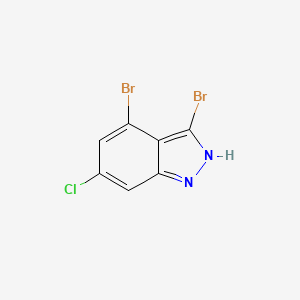

3,4-Dibromo-6-chloro-1H-indazole

Description

Significance of Halogenated Indazole Scaffolds in Modern Organic Synthesis

The introduction of halogen atoms onto the indazole framework dramatically expands its synthetic utility and can significantly modulate its biological activity. rsc.orgnih.gov Halogenated indazoles serve as versatile building blocks in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of functional groups at specific positions on the indazole core. chim.it This functionalization is crucial for the development of new pharmaceutical candidates and advanced materials.

The presence of halogens can also enhance the metabolic stability of a molecule and improve its binding affinity to biological targets through halogen bonding and other non-covalent interactions. researchgate.net This has led to the incorporation of halogenated indazole motifs in a variety of therapeutic agents.

Overview of Dihalogenated and Trihalogenated Indazoles in Contemporary Academic Research

Dihalogenated and trihalogenated indazoles are of particular interest to synthetic and medicinal chemists due to the multiple reactive handles they possess. These polyhalogenated systems allow for sequential and regioselective functionalization, enabling the construction of complex molecular architectures. rsc.orgnih.gov For instance, the differential reactivity of bromine and chlorine atoms can be exploited to achieve selective cross-coupling reactions.

Recent research has focused on developing efficient and regioselective methods for the synthesis of these polyhalogenated indazoles. rsc.orgnih.gov Metal-free halogenation reactions using N-halosuccinimides (NCS for chlorination, NBS for bromination) have been shown to be effective for the synthesis of mono- and polyhalogenated 2H-indazoles. rsc.orgnih.gov These methods offer environmentally friendly and mild reaction conditions. rsc.orgnih.gov The synthesis of specific isomers, such as 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV-1 capsid inhibitor Lenacapavir, highlights the importance of controlling the regiochemistry of halogenation. nih.gov

Structural Context of 3,4-Dibromo-6-chloro-1H-indazole within the Broader Indazole Heterocycle Family

This compound is a trihalogenated indazole. The "1H" designation indicates that the nitrogen atom in the pyrazole (B372694) ring that bears a hydrogen is at position 1. The substituents are located on the benzene (B151609) portion of the bicyclic system, with bromine atoms at positions 3 and 4, and a chlorine atom at position 6.

The specific substitution pattern of this molecule suggests a complex electronic environment. The electron-withdrawing nature of the three halogen atoms will significantly influence the reactivity of both the benzene and pyrazole rings. This polysubstitution offers multiple sites for further chemical modification, making it a potentially valuable, albeit complex, synthetic intermediate.

While specific data for this compound is scarce, its properties and reactivity can be inferred from the behavior of related di- and trihalogenated indazoles. The following sections will explore the probable synthetic routes and chemical behavior of this compound based on established principles of indazole chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-6-chloro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClN2/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFNPKWCYOIAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303196 | |

| Record name | 3,4-Dibromo-6-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-34-5 | |

| Record name | 3,4-Dibromo-6-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromo-6-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 3,4 Dibromo 6 Chloro 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 3,4-Dibromo-6-chloro-1H-indazole, a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete and unambiguous assignment of its proton and carbon skeletons.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound is anticipated to reveal key features characteristic of its substituted aromatic system. The chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the halogen substituents (bromine and chlorine) and the electronic nature of the indazole ring system.

In a typical ¹H NMR spectrum of a related compound, 4-Bromo-6-chloro-1H-indazole , the following signals have been reported in CDCl₃: a singlet at δ 8.15 ppm corresponding to the H-3 proton, a doublet at δ 7.62 ppm (J = 8.4 Hz) for the H-5 proton, and a doublet at δ 7.48 ppm (J = 8.4 Hz) for the H-7 proton. The imino proton (N-H) of the indazole ring would likely appear as a broad singlet at a higher chemical shift, the position of which can be sensitive to solvent and concentration.

For This compound , we would expect to see two aromatic protons. The H-5 and H-7 protons would likely appear as distinct signals, with their chemical shifts and coupling patterns providing crucial information for their assignment. The presence of the bromine atom at the 3-position means there will be no H-3 proton signal. The interpretation of the coupling constants (J-values) between adjacent protons is critical for confirming their relative positions on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 7.5 - 7.8 | d | ~1.5 - 2.0 |

| H-7 | 7.3 - 7.6 | d | ~1.5 - 2.0 |

| N-H | > 10 | br s | - |

Note: This table represents predicted data based on the analysis of related structures. Actual experimental values may vary.

Carbon NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of these signals are highly dependent on the electronic environment of each carbon atom. The carbons directly attached to the electronegative halogen atoms (C-3, C-4, and C-6) are expected to be significantly deshielded and appear at lower field (higher ppm values).

Analysis of ¹³C NMR data for various indazole derivatives reveals that the chemical shifts of the carbon atoms in the benzene ring are influenced by the nature and position of the substituents. For this compound, we would expect seven distinct carbon signals corresponding to the seven carbon atoms of the indazole core.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 110 - 120 |

| C-3a | 135 - 145 |

| C-4 | 115 - 125 |

| C-5 | 120 - 130 |

| C-6 | 125 - 135 |

| C-7 | 110 - 120 |

| C-7a | 140 - 150 |

Note: This table represents predicted data based on the analysis of related structures. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of H-5 and H-7 would confirm their ortho relationship, although long-range couplings might be weak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons (C-5 and C-7) by correlating their ¹H and ¹³C signals.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these ions. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. A key feature of the mass spectrum would be the characteristic isotopic pattern of the ions containing bromine and chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a distinctive pattern of peaks for the molecular ion and any fragment ions containing these halogens.

Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms (as radicals or HX) and fragmentation of the heterocyclic ring.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that is particularly useful for polar and thermally labile molecules. In positive ion mode, ESI-MS of this compound would likely show a prominent peak for the protonated molecule, [M+H]⁺. In a study of a related compound, 4-Bromo-6-chloro-1H-indazole , the ESI-MS spectrum showed a molecular ion peak at m/z 245.9 [M+H]⁺. nih.gov For this compound, the [M+H]⁺ ion would be expected at a higher m/z value due to the additional bromine atom. The characteristic isotopic patterns of bromine and chlorine would also be observable in the ESI-MS spectrum, aiding in the confirmation of the elemental composition.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₇H₃Br₂ClN₂, the theoretical exact mass can be calculated. However, specific experimental HRMS data, which would confirm this composition through an observed mass value, does not appear to be published in readily accessible scientific literature or databases. Chemical suppliers list the molecular weight as 310.37 g/mol , which is consistent with the chemical formula.

Vibrational Spectroscopy for Functional Group Identification.

Infrared (IR) Spectroscopy Analysis.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation. An IR spectrum for this compound would be expected to show characteristic absorption bands for the N-H bond of the indazole ring and the C-H and C=C bonds of the aromatic system. The positions of these bands would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents. Despite the utility of this technique, no specific experimental IR spectra for this compound are publicly available.

X-ray Crystallography for Definitive Solid-State Structure Determination.

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. This technique would be invaluable for definitively confirming the substitution pattern on the indazole ring of this compound and understanding its solid-state packing. A search of crystallographic databases and the broader scientific literature did not yield any published crystal structures for this specific compound.

Elemental Analysis for Empirical Formula Validation.

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The results are then compared to the theoretical percentages calculated from the empirical formula to verify its accuracy. For C₇H₃Br₂ClN₂, the theoretical elemental composition can be calculated. However, no published experimental elemental analysis data for this compound could be located to validate its empirical formula.

Chemical Reactivity and Derivatization of 3,4 Dibromo 6 Chloro 1h Indazole

Halogen-Mediated Reactivity at the Indazole Core

The benzene (B151609) portion of the 3,4-dibromo-6-chloro-1H-indazole molecule is decorated with three halogen atoms: two bromine atoms at positions 3 and 4, and a chlorine atom at position 6. This polyhalogenated pattern offers multiple sites for reactivity, with the potential for regioselectivity based on the differing lability of the carbon-halogen bonds under various reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. The indazole ring system is electron-withdrawing, which can facilitate SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). In the case of this compound, the chlorine and bromine atoms can potentially be displaced by strong nucleophiles.

While specific intermolecular SNAr studies on this compound are not extensively detailed in the literature, the principles of SNAr suggest that strong nucleophiles could replace the halogen atoms. The feasibility and regioselectivity of such reactions would depend on the nucleophile, solvent, and temperature. Intramolecular SNAr reactions have been successfully employed in the synthesis of related functionalized indazoles. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir, utilizes an intramolecular SNAr cyclization of a precursor, 3-bromo-2,6-dichlorobenzonitrile, upon reaction with hydrazine (B178648). nih.govchemrxiv.org This reaction highlights the susceptibility of a halogenated benzene ring to nucleophilic attack to form the indazole scaffold.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at Brominated and Chlorinated Positions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant application of halogenated indazoles in medicinal and materials chemistry. mdpi.compreprints.org The bromine and chlorine atoms on the this compound scaffold serve as excellent handles for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl halide with an organoboron reagent, typically a boronic acid or ester. The general order of reactivity for halogens in Pd-catalyzed couplings is I > Br > Cl, which allows for potential selective functionalization of the dibromo-chloro scaffold. The C-Br bonds at positions 3 and 4 would be expected to react preferentially over the C-Cl bond at position 6. This differential reactivity allows for sequential couplings, first at the more reactive bromide positions, followed by a subsequent coupling at the chloride position under more forcing conditions if desired.

Numerous studies have demonstrated the successful application of Suzuki-Miyaura coupling to bromo-indazoles. nih.gov For instance, 5-bromoindazoles have been effectively coupled with various pyrrole- and thiophene-boronic acids using a Pd(dppf)Cl2 catalyst. nih.gov These reactions provide a facile route to heteroaryl-substituted indazoles, which are common motifs in biologically active molecules. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, facilitating the coupling of an aryl halide with an amine. Both the bromo and chloro substituents on the indazole ring can potentially participate in Buchwald-Hartwig amination. Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bonds would likely allow for selective amination at the C3 or C4 position over the C6 position. The choice of palladium catalyst, ligand, base, and temperature can be tuned to control the reaction's outcome and favor reaction at one halogen over the other. researchgate.net

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions on related bromo-indazole systems, which can serve as a guide for potential reactions with this compound.

| Indazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 92 |

| 5-Bromo-1-Boc-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 85 |

| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh3)4 | Cs2CO3 | Dioxane/EtOH/H2O | Good to Excellent |

| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | Moderate to Good |

Transformations of the Indazole Ring System

Beyond reactions at the halogen substituents, the indazole nucleus itself can undergo chemical transformations, although these are less common, particularly on a polyhalogenated system.

Oxidation and Reduction Pathways of the Indazole Nucleus

The oxidation and reduction of the indazole ring system can lead to novel derivatives, though specific literature on the oxidation and reduction pathways for this compound is limited. In general, indazoles can be oxidized at the nitrogen atoms to form N-oxides, which can alter the electronic properties of the ring and serve as intermediates for further functionalization. Reduction reactions could potentially involve the hydrogenation of the heterocyclic ring under harsh conditions or, more commonly, reductive dehalogenation. Catalytic hydrogenation or treatment with reducing agents like zinc or tin in acidic media could potentially remove one or more halogen atoms, providing a route to less substituted indazoles. The selectivity of such a dehalogenation would depend on the relative reduction potentials of the C-Br and C-Cl bonds.

Electrophilic Aromatic Substitution on the Halogenated Indazole System

Electrophilic aromatic substitution (EAS) involves the replacement of an atom (usually hydrogen) on an aromatic ring with an electrophile. ijrar.org Key EAS reactions include nitration, sulfonation, and further halogenation. masterorganicchemistry.com However, the indazole core of this compound is heavily substituted with electron-withdrawing halogen atoms. Halogens are known to be deactivating groups for EAS reactions, meaning they decrease the nucleophilicity of the aromatic ring and make substitution more difficult. ijrar.orgyoutube.com

The three existing halogens would significantly deactivate the benzene ring towards attack by an electrophile, likely requiring harsh reaction conditions (e.g., strong acids, high temperatures) for any further substitution to occur. The available positions for substitution on the benzene portion of the ring are C5 and C7. The directing effects of the existing substituents would influence the position of any incoming electrophile. While halogens are deactivating, they are ortho-, para-directors. Therefore, any potential EAS reaction would likely be directed to the C7 position (ortho to the C6-chloro group) or the C5 position (ortho to the C4-bromo group and para to the N1 of the pyrazole (B372694) ring). Given the steric hindrance and strong deactivation, achieving selective and high-yielding EAS on this substrate would be a significant synthetic challenge. Some radical nitration reactions at the C3 position of 2H-indazoles have been reported, but this pathway is not applicable to the already C3-substituted target compound. chim.it

Functionalization at Indazole Nitrogen Atoms (N1 and N2)

The indazole ring possesses two nitrogen atoms, and the N-H proton at the N1 position is acidic and can be readily removed by a base. This creates a nucleophilic indazolide anion, which can react with various electrophiles, leading to N1- or N2-substituted products. beilstein-journals.org The regioselectivity of N-functionalization is a well-studied aspect of indazole chemistry and is influenced by the nature of the electrophile, the base, the solvent, and the electronic properties of the substituents on the indazole ring. beilstein-journals.org

Direct alkylation of 1H-indazoles with alkyl halides typically yields a mixture of N1 and N2 isomers. beilstein-journals.org The ratio of these products can often be controlled by the reaction conditions. For example, the use of sodium hydride in a polar aprotic solvent like DMF or THF often favors N1-alkylation, particularly if there is an electron-withdrawing group at the C3 position that can chelate with the sodium cation. beilstein-journals.org In contrast, different conditions may favor the formation of the thermodynamically less stable N2 isomer.

N-arylation of indazoles can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig N-arylation. nih.govnih.gov These methods provide reliable access to N-aryl indazoles, which are prevalent in many pharmaceutical compounds. mit.edu

The table below illustrates the influence of reaction conditions on the regioselectivity of N-alkylation for a related indazole system.

| Indazole Substrate | Electrophile | Base | Solvent | Major Product | Reference |

|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl Iodide | K2CO3 | DMF | N1/N2 Mixture (~1:1) | Takahashi et al. beilstein-journals.org |

| Electron-deficient indazoles | Pentyl Bromide | NaH | THF | High N1-selectivity | Alam & Keeting beilstein-journals.org |

| 4-Methylimidazole | Aryl Bromide | K3PO4 | Toluene/t-BuOH | N1-Arylation (Pd-catalyzed) | mit.edu |

| Indazole | Aryl Iodide | K2CO3 | DMF | N1-Arylation (Cu-catalyzed) | nih.gov |

Alkylation and Acylation Strategies at N-1

The N-1 position of the indazole ring is a common site for functionalization. Alkylation and acylation reactions introduce alkyl and acyl groups, respectively, which can serve as synthetic handles for further elaboration or to modulate the biological activity of the molecule.

Alkylation: The alkylation of 1H-indazoles can result in a mixture of N-1 and N-2 isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents on the indazole core. For many substituted indazoles, employing a strong base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is a standard method for generating the indazole anion, which then reacts with an alkylating agent (e.g., an alkyl halide). The steric and electronic effects of the substituents play a critical role in directing the alkyl group to either the N-1 or N-2 position. d-nb.info While specific data for this compound is unavailable, studies on other substituted indazoles have shown that certain conditions can favor N-1 alkylation, which is often the thermodynamically more stable isomer. d-nb.info

Acylation: The N-1 nitrogen can also be acylated using agents like acid chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group, which can act as a protecting group or influence the electronic properties of the indazole system.

Table 1: General Conditions for N-1 Alkylation of Substituted Indazoles

| Reagents | Base | Solvent | General Outcome |

|---|---|---|---|

| Alkyl Halide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Often provides a system for selective N-1 alkylation d-nb.info |

N-Arylation and N-Heteroarylation Reactions

The introduction of aryl or heteroaryl moieties at the nitrogen atoms of the indazole ring is a key strategy in medicinal chemistry. These reactions are typically achieved through transition metal-catalyzed cross-coupling reactions.

Copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for the N-arylation of indazoles. These methods involve the reaction of the indazole with an aryl halide or arylboronic acid in the presence of a suitable catalyst system (a metal precursor and a ligand) and a base. The choice of ligand is often critical for achieving high yields and controlling the regioselectivity between the N-1 and N-2 positions. For related chloro-substituted arylhydrazones, copper-catalyzed intramolecular N-arylation has been used to synthesize N-phenyl-1H-indazoles. beilstein-journals.org

Table 2: Common Catalytic Systems for N-Arylation of Heterocycles

| Catalyst | Ligand | Base | Coupling Partner |

|---|---|---|---|

| Palladium(II) Acetate | Xantphos | Cesium Carbonate | Aryl Bromide |

Cyclization Reactions Leading to Fused Polycyclic Systems

The indazole moiety can serve as a versatile precursor for the construction of more complex, fused polycyclic heterocyclic systems. These larger structures are of significant interest in drug discovery due to their rigid frameworks and potential for diverse biological activities.

Formation of Triazole-Fused Indazoles

The synthesis of triazole-fused indazoles typically involves the introduction of functional groups onto the indazole core that can participate in a cyclization reaction. A common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. nih.gov This would theoretically involve functionalizing this compound with either an azide or an alkyne group, followed by reaction with a corresponding alkyne or azide-containing reactant. For instance, in the synthesis of derivatives of 3-chloro-6-nitro-1H-indazole, a click chemistry approach was successfully used to regioselectively obtain 1,4-disubstituted triazoles with good yields. nih.gov

Synthesis of Complex Fused Heterocycles Utilizing the Indazole Moiety as a Precursor

The substituted indazole ring system is a valuable building block for a variety of fused heterocycles beyond triazoles. The reactivity of the halogen substituents on the benzene portion of the indazole, as well as the reactivity of the pyrazole ring, can be exploited to construct additional fused rings. For example, intramolecular cyclization reactions can be designed by introducing appropriate side chains at the N-1 position or at one of the halogenated positions via a cross-coupling reaction. Research on 4,6-dinitro-1-phenyl-1H-indazole has demonstrated its utility as a synthon for creating tricyclic heteroaromatic systems, including imidazole and pyrazine-fused indazoles. researchgate.net The specific pathways for this compound would depend on the differential reactivity of the two bromo groups and the chloro group, allowing for potential regioselective functionalization and subsequent cyclization.

Computational and Theoretical Investigations of 3,4 Dibromo 6 Chloro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within the molecule, which dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netinpressco.com For halogenated indazoles, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p) have proven effective in providing a balance of accuracy and computational efficiency. orientjchem.orgscirp.org

An initial step in any computational study is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure (ground state). For 3,4-Dibromo-6-chloro-1H-indazole, DFT calculations would predict the precise bond lengths, bond angles, and dihedral angles. The presence of three bulky and electronegative halogen atoms (two bromine, one chlorine) on the bicyclic indazole frame is expected to cause minor distortions from a perfectly planar structure and influence the bond lengths within the benzene (B151609) and pyrazole (B372694) rings due to electronic induction and steric hindrance. The calculated total energy of this optimized structure is a key indicator of the molecule's thermodynamic stability.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. irjweb.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity).

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the electron-withdrawing nature of the three halogen substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 1H-indazole. This effect generally leads to an increased electrophilicity of the molecule. The precise impact on the HOMO-LUMO gap would depend on the relative stabilization of the two orbitals.

Below is a table illustrating typical DFT-calculated frontier orbital energies for related halogenated indazoles, providing a reference for the expected values for the title compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-Fluoro-1H-indazole | -6.83 | -0.87 | 5.96 |

| 4-Chloro-1H-indazole | -6.88 | -1.14 | 5.74 |

| 4-Bromo-1H-indazole | -6.91 | -1.22 | 5.69 |

This data is representative of values found for similar compounds in computational studies and serves as an illustration.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution across a molecule's surface. rsc.org It is invaluable for predicting how a molecule will interact with other molecules, identifying sites for nucleophilic and electrophilic attack.

On an EPS map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas, which are prone to attack by electrophiles. For this compound, these regions would be concentrated around the two nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. Such a region would be found around the acidic proton on the N1 nitrogen.

Furthermore, heavy halogen atoms like bromine can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost surface of the halogen, directly opposite the C-Br bond. researchgate.netresearchgate.net This positive region can engage in specific non-covalent interactions known as halogen bonding, which is a significant factor in molecular recognition and crystal engineering. rsc.org

Reaction Mechanism Studies

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed, providing deep mechanistic insights.

The indazole ring has several positions where electrophilic substitution, such as further halogenation, can occur. The existing substituents on this compound will direct any incoming electrophile to a specific position (regioselectivity). DFT calculations can be used to predict the most favorable site for substitution. nih.gov

This is typically done by modeling the reaction pathway for attack at each possible position (e.g., C3, C5, C7). The calculations determine the activation energy required to form the reaction intermediate (the sigma complex or Wheland intermediate) at each site. The position with the lowest activation energy corresponds to the kinetically favored product. nih.gov For example, studies on other substituted indazoles have used DFT to rationalize the observed preference for bromination at the C7 position by demonstrating that the transition state leading to the C7-substituted product is lower in energy than other possibilities. nih.gov

The synthesis of the indazole core itself involves a cyclization reaction, and numerous synthetic routes exist. organic-chemistry.orgorganic-chemistry.org Theoretical investigations are crucial for understanding the mechanisms of these ring-forming reactions. Computational studies can validate proposed mechanisms or, in some cases, prove them to be incorrect and suggest more plausible alternatives. researchgate.net

For a given cyclization reaction, such as an intramolecular Ullmann-type reaction or a Cadogan reductive cyclization, computational chemists can map out the entire potential energy surface. researchgate.net This involves:

Identifying Intermediates: Locating the structures of any stable species that exist between the reactant and product.

Finding Transition States: Identifying the exact high-energy structure that connects reactants to intermediates or intermediates to products. A true transition state is confirmed by frequency calculations, which must show one and only one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com

Calculating Activation Energies: Determining the energy difference between the reactant and the transition state, which dictates the reaction rate.

By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be identified. For instance, DFT calculations have been used to show that some indazole syntheses proceed through a radical chain mechanism or are propelled by hydrogen bonding. researchgate.netnih.gov

Prediction of Spectroscopic Parameters.

Computational chemistry offers highly reliable methods for the prediction of spectroscopic parameters, which are crucial for the structural elucidation and characterization of novel compounds. For this compound, these predictive methods can guide experimental work and aid in the interpretation of spectral data.

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard practice in chemical research nih.gov. By calculating the magnetic shielding tensors of each nucleus, it is possible to predict the ¹H and ¹³C chemical shifts with a high degree of accuracy.

For this compound, the chemical shifts are significantly influenced by the electron-withdrawing effects of the three halogen substituents. The bromine atoms at positions 3 and 4, and the chlorine atom at position 6, will deshield the adjacent carbon and hydrogen atoms, leading to downfield shifts in the NMR spectrum.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H1 | 13.5 - 14.5 |

| H5 | 7.8 - 8.2 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 115 - 125 |

| C3a | 140 - 145 |

| C4 | 100 - 110 |

| C5 | 125 - 130 |

| C6 | 130 - 135 |

| C7 | 110 - 115 |

Note: These are estimated values and may vary depending on the solvent and the specific computational method employed.

The coupling constants between adjacent protons can also be calculated, providing further structural information. For instance, a small coupling constant would be expected between H5 and H7.

Theoretical vibrational analysis through DFT calculations can generate a simulated Infrared (IR) spectrum, which is instrumental in assigning the vibrational modes of a molecule. For this compound, the calculated IR spectrum would be characterized by several key vibrational frequencies.

The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. The C=C and C=N stretching vibrations within the indazole ring system would likely appear in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will be present at lower frequencies, typically below 800 cm⁻¹.

Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3050 - 3150 |

| C=C/C=N Ring Stretch | 1450 - 1600 |

| C-Cl Stretch | 700 - 800 |

Note: These are predicted frequencies and may differ from experimental values due to factors such as intermolecular interactions in the solid state.

Conformational Analysis and Tautomerism.

Computational methods are also employed to investigate the conformational preferences and tautomeric equilibria of molecules, which are fundamental to understanding their reactivity and biological activity.

The indazole ring system is inherently planar. The substitution with bromine and chlorine atoms is not expected to induce significant puckering or deviation from planarity. Computational geometry optimizations would confirm that the lowest energy conformation of this compound maintains a planar bicyclic core. The primary conformational flexibility in substituted indazoles would arise from the rotation of any non-symmetrical substituents attached to the ring, which is not applicable in this case.

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. For the parent indazole molecule, the 1H-tautomer is known to be thermodynamically more stable than the 2H-tautomer. The introduction of electron-withdrawing halogen substituents can influence the relative stability of these tautomers.

Theoretical calculations of the relative energies of the 1H- and 2H-tautomers of this compound are essential to determine the predominant form. It is generally observed that electron-withdrawing groups on the benzene ring of the indazole system tend to further stabilize the 1H-tautomer. Therefore, it is predicted that the 1H-tautomer of this compound will be the more stable form.

Predicted Relative Stability of Tautomers

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 1H-3,4-Dibromo-6-chloro-indazole | 0 (Reference) |

Note: The energy difference can be influenced by solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Strategic Applications of this compound in Organic Synthesis

Disclaimer: Scientific literature specifically detailing the synthesis and application of "this compound" is limited. The following analysis is based on the well-established chemical principles of the indazole scaffold and its extensively studied polyhalogenated analogues. The reactivity and applications described are extrapolated from the known behavior of similar chemical structures.

The indazole nucleus, a bicyclic system containing fused benzene and pyrazole rings, is a cornerstone in medicinal chemistry and organic synthesis. lookchem.com Its derivatives exhibit a wide array of pharmacological activities, leading to their classification as "privileged scaffolds." Among the numerous derivatives, polyhalogenated indazoles such as this compound stand out as exceptionally versatile building blocks. The strategic placement of three distinct halogen atoms, in addition to the reactive N-H bond of the pyrazole ring, provides multiple orthogonal handles for synthetic manipulation. This allows for the systematic and controlled introduction of molecular diversity, making it a highly valuable precursor in the synthesis of complex organic molecules.

Future Research Directions and Emerging Trends in Halogenated Indazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of halogenated indazoles is moving towards greener and more sustainable practices, aiming to reduce environmental impact and improve efficiency. nih.gov This shift is characterized by the adoption of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govchim.it

Recent advancements have highlighted the use of catalyst-based approaches, including transition-metal and acid-base catalysis, to enhance the efficiency and selectivity of indazole synthesis. nih.govbeilstein-journals.orgnih.gov For instance, methods utilizing ionic liquids as environmentally friendly solvents and catalysts are being explored for the synthesis of substituted indazoles from N-tosylhydrazones, offering mild reaction conditions and good to excellent yields. beilstein-journals.org Another green approach involves the use of natural, biodegradable catalysts, such as lemon peel powder, in conjunction with ultrasound irradiation to produce 1H-indazoles. dntb.gov.ua

A significant trend is the development of practical, large-scale synthetic routes that avoid hazardous reagents and tedious purification steps like column chromatography. A noteworthy example is the practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the anti-HIV drug Lenacapavir, from inexpensive starting materials. nih.govorganic-chemistry.org This process involves a highly regioselective bromination and a selective cyclization with hydrazine (B178648), demonstrating scalability and economic viability. nih.govorganic-chemistry.org Metal-free halogenation techniques are also gaining prominence, offering an environmentally friendly way to synthesize mono- and poly-halogenated 2H-indazoles by simply adjusting reaction conditions. acs.org

| Sustainable Method | Key Features | Example Starting Materials | Catalyst/Medium | Reported Advantages |

| Catalyst-Based Synthesis | Enhanced efficiency and selectivity. nih.govbeilstein-journals.org | 2-substituted aromatic aldehydes, hydrazine hydrate. dntb.gov.ua | Transition metals, acids/bases. nih.govbeilstein-journals.org | Wide range of derivatives, improved yields. nih.govbeilstein-journals.org |

| Ionic Liquid-Mediated Synthesis | Environmentally friendly solvent/catalyst. beilstein-journals.org | N-Tosylhydrazones. beilstein-journals.org | Ionic Liquid. beilstein-journals.org | Mild conditions, good to excellent yields. beilstein-journals.org |

| Natural Catalyst & Ultrasound | Use of biodegradable catalyst, energy-efficient. dntb.gov.ua | Aromatic aldehydes, hydrazine hydrate. dntb.gov.ua | Lemon peel powder/DMSO. dntb.gov.ua | Good yields, green methodology. dntb.gov.ua |

| One-Pot Reductive Cyclization | Operationally simple, mild, and efficient. mit.edu | ortho-nitrobenzaldehydes, amines. mit.edu | tri-n-butylphosphine. mit.edu | Avoids isolation of intermediates, good yields. mit.edu |

| Metal-Free Halogenation | Avoids metal catalysts, tunable selectivity. acs.org | 2H-indazoles. acs.org | NBS, NCS in H2O or EtOH. acs.org | Environmentally friendly, access to poly-halogenated products. acs.org |

| Chromatography-Free Synthesis | Scalable, cost-effective, reduced solvent waste. nih.gov | 2,6-dichlorobenzonitrile, hydrazine. nih.gov | No catalyst for cyclization. | Amenable to large-scale production. nih.govorganic-chemistry.org |

Exploration of Under-Explored Reactivity Profiles and Selectivities

Achieving regioselectivity in the functionalization of the indazole ring remains a significant challenge and a key area of research. The presence of multiple halogen atoms, as in 3,4-Dibromo-6-chloro-1H-indazole, adds further complexity to its reactivity. Future work will focus on developing highly selective methods to modify specific positions of the indazole core.

Transition-metal catalysis continues to be a powerful tool for exploring novel reactivity. Rhodium(III)-catalyzed C-H activation and annulation reactions are being developed to construct the indazole nucleus and introduce substituents with high precision. nih.govnih.gov These methods allow for the direct functionalization of C-H bonds, which is an atom-economical approach to building molecular complexity. beilstein-journals.org

Photocatalysis is emerging as a mild and sustainable strategy for indazole modification. A visible-light-promoted C(sp²)-N coupling has been developed for the C3-amidation of 2H-indazoles. nih.gov This method avoids the need for pre-functionalized starting materials, expensive transition-metal catalysts, and harsh reaction conditions, offering a green alternative for creating valuable amide derivatives. nih.gov

Furthermore, metal-free approaches are proving effective for the regioselective halogenation of 2H-indazoles. By carefully selecting the halogenating agent (e.g., NBS, NCS) and solvent, researchers can achieve selective mono- or even poly-halogenation at specific sites on the indazole ring. acs.org The ability to selectively introduce different halogens in a stepwise manner opens up avenues for creating diverse, hetero-halogenated indazoles. acs.org The exploration of radical reactions, such as the direct acyl radical addition to the C3 position of 2H-indazoles, also represents a promising direction for uncovering new reactivity patterns. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of halogenated indazoles. Density Functional Theory (DFT) calculations are at the forefront of this trend, providing deep insights into reaction mechanisms, selectivity, and molecular properties. nih.govbeilstein-journals.orgnih.gov

One of the major challenges in indazole chemistry is controlling the regioselectivity of N-alkylation. DFT studies have been successfully employed to elucidate the mechanisms governing N1 versus N2 selectivity. nih.govbeilstein-journals.org These calculations can reveal the subtle non-covalent interactions and chelation effects that direct an electrophile to a specific nitrogen atom, allowing for the rational design of reaction conditions to favor a desired isomer. nih.govbeilstein-journals.org For example, computational models have explained why certain conditions lead to the thermodynamically more stable N1-substituted product, while others favor the N2 product. nih.govbeilstein-journals.orgnih.gov

Computational modeling is also crucial for rationalizing observed reactivity and guiding the development of new reactions. DFT calculations have been used to:

Elucidate Reaction Mechanisms: Models have helped to confirm radical chain mechanisms in iodine-mediated reactions and explain the reactivity differences between indazole and indole (B1671886) electrophiles in CuH-catalyzed allylations. beilstein-journals.orgnih.gov

Predict Reactivity Sites: Molecular electrostatic potential (MEP) maps and Frontier Molecular Orbital (HOMO-LUMO) analysis can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective functionalization strategies. nih.gov

Understand Halogen Bonding: Advanced models are being developed to accurately represent the anisotropic charge distribution of halogen atoms, which is critical for predicting their role in molecular recognition and binding affinity through halogen bonds. acs.org

Probe Biological Interactions: Molecular dynamics simulations and docking studies are used to investigate how halogenated indazoles bind to biological targets, such as enzymes, providing insights that can guide the design of more potent therapeutic agents. nih.gov

The synergy between experimental work and computational modeling is expected to accelerate the discovery of new synthetic methods and novel halogenated indazoles with tailored electronic and biological properties.

| Computational Method | Application in Halogenated Indazole Chemistry | Key Insights Provided | Reference |

| Density Functional Theory (DFT) | Elucidating N-alkylation mechanisms. | Understanding N1 vs. N2 regioselectivity through chelation and non-covalent interactions. | nih.govbeilstein-journals.org |

| DFT and NBO Analysis | Rationalizing reaction pathways. | Calculation of partial charges and Fukui indices to support proposed mechanisms. | beilstein-journals.org |

| HOMO-LUMO & MEP Analysis | Predicting molecular reactivity. | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | nih.gov |

| DFT Transition State Calculation | Explaining reactivity and enantioselectivity. | Determining reaction pathways (e.g., Zimmerman-Traxler vs. oxidative addition). | beilstein-journals.org |

| Molecular Dynamics (MD) Simulations | Investigating ligand-protein interactions. | Identifying unbinding pathways and key residues for inhibitor binding in enzymes. |

Expanding the Scope of Derivatization for Diverse Structural Architectures

The halogenated indazole scaffold serves as a versatile platform for the construction of a wide array of complex molecules. Future research will continue to expand the toolbox of derivatization reactions to create structurally diverse architectures for applications in drug discovery and materials science. acs.org

The halogens on a core structure like this compound are not merely passive substituents; they are functional handles for further modification, most commonly through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, and other functional groups. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine highlights the strategic use of halogenation to create an intermediate that can be further elaborated into complex targets like Lenacapavir. nih.govorganic-chemistry.org

Methods for direct C-H functionalization are particularly valuable as they allow for the derivatization of the indazole core without the need for pre-installed activating groups. beilstein-journals.org Silver(I)-mediated intramolecular oxidative C-H amination, for example, provides an efficient route to 3-substituted 1H-indazoles that are otherwise difficult to access. Similarly, rhodium-catalyzed C-H functionalization of azobenzenes provides a direct entry to N-aryl-2H-indazoles. nih.gov

The development of late-stage functionalization techniques is another critical trend. These methods allow for the modification of complex, drug-like molecules containing an indazole core in the final steps of a synthesis. nih.gov This strategy is highly efficient for generating analogues for structure-activity relationship (SAR) studies. Photocatalytic amidation is one such example that has been successfully applied to the late-stage modification of drug molecules. nih.gov By expanding the scope of these reactions, chemists can rapidly generate libraries of diverse halogenated indazole derivatives, facilitating the discovery of new lead compounds with improved properties. nih.govbeilstein-journals.org

Q & A

Q. What are the optimal synthetic routes for 3,4-Dibromo-6-chloro-1H-indazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated indazoles typically involves cyclization or substitution reactions. For example:

- Nucleophilic substitution : Reacting precursor indazoles with halogenating agents (e.g., PBr₃ or SOCl₂) under reflux. Adjusting solvent polarity (e.g., DMSO vs. ethanol) can modulate reaction rates and yields .

- Cyclization : Aryl hydrazines or nitro precursors can undergo cyclization in acidic or basic media. For instance, refluxing with DMSO for 18 hours followed by ice-water quenching is effective for similar triazole derivatives (65% yield) .

Q. Key Parameters Table :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Halogenation | Reflux in DMSO, 18 hours | 65% | |

| Cyclization | Ethanol, glacial acetic acid, 4 hrs | 70–85% |

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR/IR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, aromatic protons in indazoles appear at δ 7.0–8.5 ppm, while NH peaks are broad (~δ 10–12 ppm) . IR can detect C-Br stretches (~500–600 cm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures. For brominated indazoles, high-resolution data (d-spacing < 0.8 Å) ensures accurate halogen positioning .

Q. What are the common reactivity patterns of this compound in substitution reactions?

Methodological Answer: The bromine and chlorine atoms are susceptible to nucleophilic substitution. For example:

- Bromine substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Ethanol/water mixtures at 80°C are effective for similar compounds .

- Chlorine retention : The chloro group is less reactive than bromine under mild conditions, enabling selective functionalization .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for kinase inhibition?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with fibroblast growth factor receptors (FGFRs). Focus on halogen bonding between Br/Cl and kinase hinge regions .

- DFT Calculations : Analyze electron density maps to predict substitution sites. For example, bromine’s electronegativity enhances binding affinity in indazole-based inhibitors .

Q. How do steric and electronic effects of substituents influence the biological activity of this compound derivatives?

Methodological Answer:

- Steric Effects : Bulky substituents at the 3- and 4-positions reduce cellular permeability but improve target specificity. Compare logP values (e.g., <3.5 for optimal bioavailability) .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance metabolic stability. For example, chloro-substituted indazoles show longer plasma half-lives than methyl analogs .

Q. Structure-Activity Relationship (SAR) Table :

| Derivative | IC₅₀ (FGFR1, nM) | logP | Reference |

|---|---|---|---|

| 3-Bromo-6-chloro | 12.3 | 2.8 | |

| 3-Chloro-6-methyl | 45.6 | 3.1 |

Q. What strategies resolve contradictions in spectral data for halogenated indazoles?

Methodological Answer:

- Dynamic NMR : Resolve tautomerism or rotational barriers in indazoles by variable-temperature -NMR. For example, NH proton splitting at low temperatures indicates hydrogen bonding .

- Crystallographic Validation : Compare experimental X-ray bond lengths/angles with DFT-optimized structures to verify substituent positions .

Q. How can researchers mitigate purification challenges for this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate). High halogen content increases polarity, requiring higher EtOAc ratios (e.g., 20–40%) .

- Recrystallization : Ethanol/water mixtures (1:3 v/v) yield pure crystals. Monitor melting points (e.g., 141–143°C for triazoles) to assess purity .

Q. What are the limitations of current synthetic methods for polychlorinated/brominated indazoles?

Methodological Answer:

- Overhalogenation : Competing di-/tri-substitution can occur. Use stoichiometric control (e.g., 1:1 molar ratio of indazole:NBS) .

- Solvent Incompatibility : Polar aprotic solvents (e.g., DMF) may decompose sensitive intermediates. Switch to THF or dichloromethane for acid-sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.